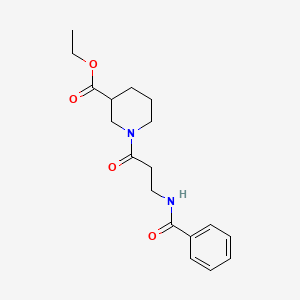

![molecular formula C21H22N2O4 B4578847 N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)

N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide derivatives often involves halogenated hydrocarbon amination reactions, as seen in the preparation of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide. This process typically includes the reaction of a brominated quinoline derivative with morpholine, showcasing the complexity and precision required in synthesizing such compounds (Cai Zhi, 2010). Furthermore, the synthesis of similar compounds, like benzamides with morpholinyl groups, reveals a detailed methodology involving specific reagents and conditions to achieve the desired molecular framework (S. Kato et al., 1992).

Molecular Structure Analysis

The analysis of molecular structures, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, involves X-ray diffraction and DFT calculations. These techniques provide insights into the crystallographic and electronic aspects of such compounds, offering a deeper understanding of their molecular geometry, electron distribution, and potential reactivity (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives can lead to the formation of complex structures with specific functionalities. For instance, the condensation of certain cyclopropane-1-carboxylic acid with morpholino-indazol-3-amine yields compounds with significant antiproliferative activity, illustrating the chemical versatility and potential biological relevance of these molecules (J. Lu et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Material Science

- Polyesteramides with Functional Groups : A study by (Veld, Dijkstra, & Feijen, 1992) describes the synthesis of morpholine-2,5-dione derivatives used in the production of polyesteramides with protected pendant functional groups. These materials find applications in the development of biodegradable materials with specific functional properties.

Medicinal Chemistry and Drug Design

Amidine Protection for Library Synthesis : The application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, as detailed by (Bailey et al., 1999), showcases its utility in the synthesis of substituted benzamidines. This method is significant for the multiparallel solution phase synthesis in drug discovery.

Hydroamination of Vinylarenes : Research by (Utsunomiya & Hartwig, 2003) on the ruthenium-catalyzed hydroamination of vinylarenes demonstrates the synthesis of beta-phenethylamine products, a process important in the development of pharmaceuticals.

Synthesis of Gefitinib : A study on the synthesis of Gefitinib, as described by (Jin et al., 2005), involves the use of morpholine derivatives, highlighting the role of such compounds in the synthesis of important pharmaceutical agents.

Palladium-Catalyzed Vinylic Substitution : The work by (Sun, 1986) on palladium-catalyzed vinylic substitution of aryl halides using morpholine indicates its significance in facilitating reactions crucial for drug synthesis.

Antimicrobial and Corrosion Inhibition Applications

Antimicrobial Activities of Triazole Derivatives : Research by (Bektaş et al., 2010) involves the synthesis of triazole derivatives using morpholine, with some compounds exhibiting significant antimicrobial activities.

Corrosion Inhibition Studies : A study by (Mishra et al., 2018) on the effects of N-Phenyl-benzamide derivatives in acidic corrosion inhibition demonstrates the role of morpholine derivatives in protecting metals from corrosion, which has implications in industrial applications.

Propiedades

IUPAC Name |

N-[(Z)-1-(2-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-26-19-10-6-5-9-17(19)15-18(21(25)23-11-13-27-14-12-23)22-20(24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,24)/b18-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFQFYRKNHINL-SDXDJHTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1Z)-1-(2-methoxyphenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

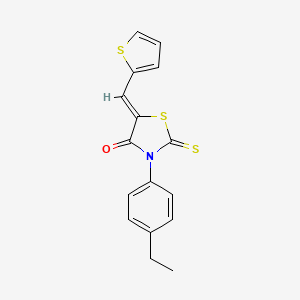

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)

![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)

![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)